molecular formula C6H7N5 B13925730 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B13925730
M. Wt: 149.15 g/mol
InChI Key: FYEHMNBJPAUSAP-UHFFFAOYSA-N
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Description

3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cancer progression. For instance, it can inhibit the activity of enzymes involved in the production of inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1,2,4-Triazolo[4,3-a]pyrazine
  • 3-methyl-1,2,4-Triazolo[4,3-c]pyrimidine
  • 3-methyl-1,2,4-Triazolo[4,3-d]pyridazine

Uniqueness

3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine is unique due to its specific arrangement of nitrogen atoms in the triazole and pyridazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C6H7N5/c1-4-8-9-6-3-2-5(7)10-11(4)6/h2-3H,1H3,(H2,7,10)

InChI Key

FYEHMNBJPAUSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N

Origin of Product

United States

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